Structural Uniqueness: A Chloro-Sulfolane Core Distinct from Common Heterocycles
The compound's core, 4-chloro-1,1-dioxidotetrahydrothiophene, represents a specific chemotype. Unlike common five-membered heterocycles such as thiophene, pyrrolidine, or cyclopentane, the sulfolane ring is a polar, hydrogen-bond-accepting group. The addition of a chlorine atom at the 4-position introduces a unique steric and electronic environment not found in the parent 1,1-dioxidotetrahydrothiophene or its hydroxy analogs . This combination is distinct from closely related building blocks like N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide (CAS 929835-26-7), which possesses a cyclopropyl instead of a phenylethyl group . This fundamental structural difference is the primary basis for differentiation in the absence of published comparative biological data.
| Evidence Dimension | Core Scaffold and Substituent Identity |
|---|---|
| Target Compound Data | 4-chloro-1,1-dioxidotetrahydrothiophene core; 3-phenylpropanamide tail (C13H16ClNO3S, MW 301.79) |
| Comparator Or Baseline | Comparator A (N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide): cyclopropylcarboxamide tail (C8H12ClNO3S, MW 237.71); Comparator B (4-chloro-1,1-dioxidotetrahydrothiophen-3-amine): primary amine core (C4H8ClNO2S, MW 169.62) |
| Quantified Difference | Target compound has a 64 Da larger mass and different lipophilicity profile compared to Comparator A due to the phenylpropyl tail; and is a neutral amide versus the basic amine of Comparator B. |
| Conditions | Structural comparison based on canonical SMILES and chemical formulas from supplier databases. |
Why This Matters
For a procurement decision where the project goal is to explore SAR around a specific chloro-sulfolane amide series, no generic analog can substitute for this exact compound, as even minor structural modifications can lead to major changes in biological activity.
